Desmethyltrimipramine

Monoamine Transporter Pharmacology Antidepressant Metabolite

Desmethyltrimipramine is the N-demethylated metabolite of trimipramine with a unique monoamine transporter inhibition profile (NET IC50 2.92 µM, SERT 6.22 µM). Substituting with trimipramine or other TCA metabolites introduces quantitative error. Its CYP2D6/CYP2C19-dependent, nonlinear accumulation demands accurate, metabolite-specific calibration. This reference standard is essential for HPLC/LC-MS/MS therapeutic drug monitoring, forensic cause-of-death determination, and CYP pharmacogenetic studies. Only authenticated material ensures assay reliability and patient safety.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 2293-21-2
Cat. No. B195984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyltrimipramine
CAS2293-21-2
Synonyms10,11-Dihydro-N,β-dimethyl-5H-dibenz[b,f]azepine-5-propanamine;  Desmethyltrimipramine;  Monodemethyltrimiprimine;  Monodesmethyltrimipramine;  N-Desmethyltrimipramine;  Nortrimipramine; 
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3
InChIKeyFUEUKSCRQNPXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown Oil

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyltrimipramine (CAS 2293-21-2) Reference Standard for TCA Metabolite Analysis and Pharmacological Research


Desmethyltrimipramine (DTRI, CAS 2293-21-2) is the primary N-demethylated active metabolite of the tricyclic antidepressant (TCA) trimipramine. It is a small-molecule reference standard (molecular weight 280.41, formula C19H24N2) primarily utilized in pharmacokinetic studies, therapeutic drug monitoring, and transporter pharmacology research. Unlike the parent compound trimipramine, which acts as a 5-HT receptor antagonist, DTRI exhibits a distinct inhibitory profile at human monoamine transporters [1].

Why Desmethyltrimipramine Cannot Be Replaced by Trimipramine or Generic TCA Metabolites in Quantitative Assays


Substituting desmethyltrimipramine with trimipramine or other tricyclic antidepressant metabolites (e.g., nortriptyline, desipramine) in analytical or pharmacological studies introduces significant quantitative error. DTRI demonstrates a distinct monoamine transporter inhibition fingerprint compared to its parent compound [1] and exhibits nonlinear, dose-dependent accumulation kinetics at steady state [2]. Furthermore, its metabolic clearance is enantioselectively governed by CYP2D6 and CYP2C19 polymorphisms, leading to substantial inter-individual variability in plasma concentrations that cannot be extrapolated from trimipramine levels alone [3].

Quantitative Differentiation of Desmethyltrimipramine: A Comparator-Based Evidence Guide for Scientific Procurement


Comparative Monoamine Transporter Inhibition: Desmethyltrimipramine Exhibits Potency Parity with Trimipramine

In a direct comparative study, desmethyltrimipramine demonstrated inhibitory potencies at human monoamine transporters that were comparable to the parent drug trimipramine. Both compounds inhibited hSERT, hNAT, hOCT1, and hOCT2 with IC50 values in the 2-10 µM range [1]. The study concluded that 'Desmethyl-trimipramine showed about the same potencies as trimipramine' [2]. Notably, this contrasts with the 2-hydroxy metabolite, which was significantly less potent at hNAT, hSERT, and hOCT1 [2].

Monoamine Transporter Pharmacology Antidepressant Metabolite

Dose-Dependent Nonlinear Pharmacokinetics: Disproportionate Accumulation of Desmethyltrimipramine at Therapeutic Doses

Clinical pharmacokinetic data reveal that desmethyltrimipramine exhibits nonlinear, dose-dependent accumulation. When the trimipramine dose was increased from 75 mg/day to 150 mg/day (a 2-fold increase), the mean steady-state plasma concentration of desmethyltrimipramine increased from 26.3 ng/mL to 133.8 ng/mL, a 5.1-fold increase [1]. In contrast, trimipramine concentrations increased only 2.3-fold over the same dose range [1]. This disproportionate rise indicates saturation of the metabolic pathway responsible for DTRI elimination within the therapeutic dosage range.

Pharmacokinetics Therapeutic Drug Monitoring Metabolism

Enantioselective Metabolism: CYP2D6 and CYP2C19 Polymorphisms Differentially Regulate DTRI Enantiomer Levels

The metabolism of desmethyltrimipramine is stereoselective and dependent on specific cytochrome P450 enzymes. CYP2C19 appears primarily involved in the N-demethylation pathway of trimipramine to DTRI, with a stereoselectivity toward the (D)-enantiomer [1]. Furthermore, CYP2D6 activity correlates with the 2-hydroxylation of both (L)-DTRI (r=0.47, p=0.014) and (D)-DTRI (r=0.51, p=0.006) [1]. Consequently, a CYP2D6 poor metabolizer exhibited the highest (L)-DTRI and (D)-DTRI concentration-to-dose ratios among 27 patients [1].

Pharmacogenomics Enantioselective Metabolism CYP2D6 CYP2C19

Analytical Method Differentiation: Validated HPLC Assay for Simultaneous Quantification of Trimipramine and Desmethyltrimipramine

A fully automated HPLC method with on-line solid-phase extraction has been developed and validated for the simultaneous determination of trimipramine and N-desmethyltrimipramine in human plasma or serum [1]. This method enables accurate, high-throughput quantification of both parent drug and metabolite, which is essential for pharmacokinetic studies and therapeutic drug monitoring. The ability to measure DTRI as a distinct analyte is critical given its active pharmacological profile and nonlinear kinetics.

Analytical Chemistry HPLC Method Validation Bioanalysis

Whole Blood Concentration in Overdose: DTRI Exceeds Trimipramine by 2.8-Fold, Informing Forensic and Toxicology Applications

In a reported fatality following trimipramine ingestion, whole blood concentrations of trimipramine and its metabolite N-desmethyltrimipramine were measured by gas-liquid chromatography. The desmethyltrimipramine concentration was 1130 ng/mL, while trimipramine was 400 ng/mL, yielding a metabolite-to-parent ratio of 2.8 [1]. This high ratio underscores the substantial accumulation of the active metabolite in systemic circulation, particularly relevant in overdose scenarios and forensic casework.

Forensic Toxicology Postmortem Analysis Metabolite Ratio

Optimal Applications for Desmethyltrimipramine (CAS 2293-21-2) Reference Material Based on Quantitative Evidence


Therapeutic Drug Monitoring (TDM) Assay Calibration

Desmethyltrimipramine reference standard is essential for calibrating HPLC and LC-MS/MS assays used in clinical TDM. Given the 5.1-fold disproportionate increase in DTRI plasma levels upon dose escalation (compared to a 2.3-fold increase for trimipramine) [1], accurate quantification of this metabolite is non-negotiable for safe dose adjustment and avoiding toxicity.

Pharmacogenetic and CYP Polymorphism Studies

For in vitro or clinical studies investigating the impact of CYP2D6 and CYP2C19 genetic variants on tricyclic antidepressant metabolism, enantiopure or racemic desmethyltrimipramine is a required analyte. Its enantioselective hydroxylation by CYP2D6 (correlation r=0.47-0.51) [2] makes it a superior probe substrate compared to trimipramine for assessing specific metabolic pathways.

In Vitro Transporter Pharmacology and Drug-Drug Interaction Screening

Researchers evaluating the inhibitory potential of novel compounds at human monoamine transporters (NET, SERT, DAT) and organic cation transporters (OCT1, OCT2) should include desmethyltrimipramine as a reference inhibitor. Its distinct IC50 profile (NET 2.92 µM, SERT 6.22 µM) [3] provides a known benchmark for assay validation and comparison with the parent drug trimipramine [4].

Forensic Toxicology and Postmortem Analysis

Forensic laboratories should include desmethyltrimipramine in targeted toxicology panels. Postmortem case data show DTRI can reach whole blood concentrations of 1130 ng/mL, 2.8-fold higher than trimipramine [5]. Accurate quantification is essential for cause-of-death determination and interpreting trimipramine-related fatalities.

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